molecular formula C25H24N2O4 B2739864 N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide CAS No. 851403-90-2

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2739864
CAS No.: 851403-90-2
M. Wt: 416.477
InChI Key: VNZBUFIYAXWUIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a high-purity synthetic compound intended for research and laboratory use only. This molecule features a 5,8-dimethoxy-2-oxo-1,2-dihydroquinoline core structure, a motif present in various biologically active compounds, linked via an ethyl spacer to a naphthalene acetamide group. The specific mechanism of action and primary molecular targets for this compound are areas of active investigation. Its structural profile suggests potential research applications in areas such as enzyme inhibition, receptor binding studies, and cellular pathway analysis. Researchers can utilize this chemical as a key intermediate in synthetic chemistry or as a lead compound in the development of novel pharmacologically active molecules. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handling procedures in accordance with their institutional guidelines prior to use.

Properties

CAS No.

851403-90-2

Molecular Formula

C25H24N2O4

Molecular Weight

416.477

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C25H24N2O4/c1-30-21-10-11-22(31-2)24-20(21)14-18(25(29)27-24)12-13-26-23(28)15-17-8-5-7-16-6-3-4-9-19(16)17/h3-11,14H,12-13,15H2,1-2H3,(H,26,28)(H,27,29)

InChI Key

VNZBUFIYAXWUIF-UHFFFAOYSA-N

SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)CC3=CC=CC4=CC=CC=C43

solubility

not available

Origin of Product

United States

Biological Activity

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₂₅N₃O₄, indicating the presence of multiple functional groups such as methoxy and carbonyl groups. These structural features are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₅N₃O₄
Molecular Weight341.43 g/mol
IUPAC NameN-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(naphthalen-1-yl)acetamide

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : Studies have shown that derivatives of 2-oxoquinolines can inhibit cancer cell proliferation across various types of cancer cells, including breast and lung cancer lines. The mechanism often involves inducing apoptosis and disrupting cellular signaling pathways relevant to tumor growth .
  • Case Study : A study evaluated the cytotoxic effects of quinoline derivatives on glioblastoma multiforme and breast adenocarcinoma cells. The results demonstrated that these compounds could induce apoptosis at nanomolar concentrations, suggesting their potential as effective anticancer agents .

Anti-inflammatory Activity

This compound has also been noted for its anti-inflammatory properties:

  • Mechanism : The compound may exert its effects by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

The compound's potential antimicrobial activity has been explored in various studies:

  • Inhibition of Pathogens : Similar quinoline derivatives have shown efficacy against a range of bacterial strains and fungi. The exact mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Understanding the binding affinity of this compound with specific biological targets is crucial for elucidating its therapeutic potential:

TargetBinding Affinity (Kd)Effect on Pathway
KinasesModerateInhibition of signaling
ReceptorsHighModulation of activity

The compound is hypothesized to interact with kinases involved in cancer signaling pathways and receptors that mediate inflammatory responses.

Comparison with Similar Compounds

Structural Features and Core Heterocycles

Target Compound vs. Triazole-Linked Acetamides ()

Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) share the naphthalene and acetamide motifs but differ in their core structures. The target compound’s dihydroquinolinone core is replaced by a 1,2,3-triazole ring in derivatives. The triazole group introduces additional hydrogen-bonding capacity (via N–H groups) and rigidity, whereas the dihydroquinolinone’s conjugated lactam system may enhance planarity and π-π stacking interactions .

Target Compound vs. 2-Oxoindoline Derivatives ()

Compound M (2-Hydroxy-N-[2-(naphthalene-1-ylamino)-ethyl)-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide) in contains a 2-oxoindoline scaffold instead of dihydroquinolinone. Indole-based systems are known for their redox activity and bioactivity (e.g., kinase inhibition), while dihydroquinolinones may exhibit distinct electronic profiles due to methoxy substituents and extended conjugation .

Target Compound vs. Morpholinone Acetamides ()

Morpholinone derivatives like 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide feature a six-membered oxygen-nitrogen heterocycle. The morpholinone ring confers conformational flexibility and polar surface area, contrasting with the planar, aromatic dihydroquinolinone in the target compound .

Substituent Effects and Functional Groups

  • Methoxy vs. Nitro/Chloro Groups: The target compound’s 5,8-dimethoxy groups on the quinolinone core provide electron-donating effects, which may enhance solubility and modulate binding interactions. In contrast, ’s 6b and 6c incorporate nitro groups (–NO₂), which are electron-withdrawing and may influence reactivity or metabolic stability . ’s dichlorophenyl-substituted acetamides highlight how halogen substituents (e.g., Cl) increase lipophilicity and steric bulk .
  • Naphthalene vs.

Physicochemical and Crystallographic Properties

Property Target Compound Triazole Analog (6a) 2-Oxoindoline (M) Dichlorophenyl Acetamide ()
Core Structure Dihydroquinolinone 1,2,3-Triazole 2-Oxoindoline Pyrazolyl-dichlorophenyl
Key Substituents 5,8-Dimethoxy, naphthalen-1-yl Naphthalen-1-yloxy, phenyl Naphthalen-1-ylamino, hydroxy 3,4-Dichlorophenyl
Molecular Weight ~434 g/mol (estimated) 404.14 g/mol ~400 g/mol (estimated) 398.26 g/mol
Hydrogen Bonding Lactam (C=O, NH), methoxy Triazole (NH), acetamide (C=O) Indole NH, hydroxy Pyrazolyl NH, acetamide (C=O)
Synthetic Route Amide coupling/heterocyclic synthesis CuAAC click chemistry Condensation/cyclization Carbodiimide-mediated coupling

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide?

  • Methodology : The compound can be synthesized via multi-step reactions, including:

  • Quinoline core formation : Alkylation or cyclization of substituted anilines with methoxy and oxo groups (similar to and ).
  • Amide coupling : Use of carbodiimide reagents (e.g., EDC/HCl) in dichloromethane with triethylamine to link the quinoline-ethyl intermediate to 2-(naphthalen-1-yl)acetic acid (as in ).
  • Purification : Recrystallization from ethanol or methylene chloride, monitored via TLC (hexane:ethyl acetate gradients) .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodology :

  • IR spectroscopy : Confirm the presence of C=O (1670–1680 cm⁻¹), NH (3260–3300 cm⁻¹), and aromatic C=C (1580–1600 cm⁻¹) stretches (as in ).
  • NMR : Analyze aromatic protons (δ 7.2–8.4 ppm in DMSO-d6) and methylene groups (δ 5.3–5.5 ppm for –OCH2–). Compare with analogs in and .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+) to confirm molecular formula .

Q. What preliminary biological assays are suitable for screening its activity?

  • Methodology :

  • Enzyme inhibition : Test against kinases or oxidoreductases using fluorometric or colorimetric assays (e.g., ATPase activity).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations.
  • Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodology :

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. alcohols (EtOH, i-PrOH) for solubility and reaction efficiency.
  • Catalyst optimization : Compare Cu(OAc)₂ (10 mol%) for click chemistry () vs. palladium catalysts for cross-coupling.
  • Temperature control : Use microwave-assisted synthesis to reduce reaction time and byproducts. Monitor via real-time HPLC .

Q. What strategies resolve contradictions in biological activity data across analogs?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methoxy groups on quinoline, naphthyl vs. phenyl) and correlate with activity trends.
  • Meta-analysis : Compare datasets from analogs (e.g., ) to identify substituent-dependent outliers.
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes and explain discrepancies in enzyme inhibition .

Q. How does crystallography aid in understanding conformational flexibility?

  • Methodology :

  • X-ray diffraction : Resolve dihedral angles between quinoline and naphthyl groups (as in , which reported three conformers with 54.8°–77.5° variations).
  • H-bonding analysis : Identify intermolecular interactions (e.g., N–H⋯O) that stabilize specific conformers.
  • Compare with NMR data : Validate solution-phase vs. solid-state conformations .

Q. What computational approaches predict metabolic stability or toxicity?

  • Methodology :

  • ADMET prediction : Use tools like SwissADME or pkCSM to estimate bioavailability, cytochrome P450 interactions, and hERG inhibition.
  • Density functional theory (DFT) : Calculate frontier molecular orbitals to assess reactivity toward metabolic oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.